molecular formula C4H12Cl2N2O3 B555970 2-Amino-4-(aminooxy)butanoic acid dihydrochloride CAS No. 65518-20-9

2-Amino-4-(aminooxy)butanoic acid dihydrochloride

Cat. No.: B555970
CAS No.: 65518-20-9
M. Wt: 207.05 g/mol
InChI Key: JKQSTQVJTPUGQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride involves several steps. One common method includes the reaction of L-homoserine with hydroxylamine hydrochloride under acidic conditions to form the aminooxy derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

2-Amino-4-(aminooxy)butanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and aminooxy groups can participate in substitution reactions with suitable electrophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

2-Amino-4-(aminooxy)butanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(aminooxy)butanoic acid dihydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-4-aminooxybutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSTQVJTPUGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626478
Record name O-Aminohomoserine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65518-20-9
Record name O-Aminohomoserine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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